1-Tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a toluene-4-sulfonyl group
Mechanism of Action
Target of Action
It is essential to note that this compound exhibits kinase inhibitory activity, particularly on kinases involved in cellular signaling pathways . Kinases play a crucial role in regulating cell growth, proliferation, and survival, making them attractive targets for drug development.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. For 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, understanding its behavior under different conditions is crucial for optimizing therapeutic outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine typically involves the sulfonylation of pyrrolopyridine derivatives. One common method is the reaction of pyrrolopyridine with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar sulfonylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products depend on the type of reaction. For example, nitration yields nitro derivatives, while nucleophilic substitution can produce sulfonamide or sulfonate esters .
Scientific Research Applications
1-Tosyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Comparison with Similar Compounds
1-(Toluene-4-sulfonyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of pyrrolopyridine.
1-(Toluene-4-sulfonyl)-1H-indole: Contains an indole ring, offering different electronic properties.
Uniqueness: 1-Tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to its combination of the pyrrolopyridine core and the sulfonyl group, which imparts distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-10-8-12-3-2-9-15-14(12)16/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZZTVUYQKEMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363174 | |
Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-02-8 | |
Record name | 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights about the structure of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine can be derived from the study on its 5-bromo derivative?
A: While the provided research article [] focuses specifically on the synthesis, crystal structure, and DFT study of 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine, it offers valuable insights into the parent compound, 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine.
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